molecular formula C14H21N3O8S2 B14011448 {[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate CAS No. 22964-42-7

{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate

Cat. No.: B14011448
CAS No.: 22964-42-7
M. Wt: 423.5 g/mol
InChI Key: CYOBZKAYXWZEHU-UHFFFAOYSA-N
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Description

{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a nitroso group, and a diethane-2,1-diyl dimethanesulfonate moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include the acetylation of an amino group, followed by the introduction of a nitroso group through nitration and subsequent reduction. The final step involves the formation of the diethane-2,1-diyl dimethanesulfonate moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product. The use of automated systems and quality control measures is essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to an amino group under specific conditions.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted compounds with varying functional groups. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of {[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to active sites, inhibiting enzymatic activity, or modulating receptor functions. The pathways involved in its action include signal transduction, metabolic regulation, and cellular response mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • {[3-(Acetylamino)-4-nitrophenyl]imino}diethane-2,1-diyl dimethanesulfonate
  • {[3-(Amino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate
  • {[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl disulfate

Uniqueness

{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

22964-42-7

Molecular Formula

C14H21N3O8S2

Molecular Weight

423.5 g/mol

IUPAC Name

2-[3-acetamido-N-(2-methylsulfonyloxyethyl)-4-nitrosoanilino]ethyl methanesulfonate

InChI

InChI=1S/C14H21N3O8S2/c1-11(18)15-14-10-12(4-5-13(14)16-19)17(6-8-24-26(2,20)21)7-9-25-27(3,22)23/h4-5,10H,6-9H2,1-3H3,(H,15,18)

InChI Key

CYOBZKAYXWZEHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)N=O

Origin of Product

United States

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